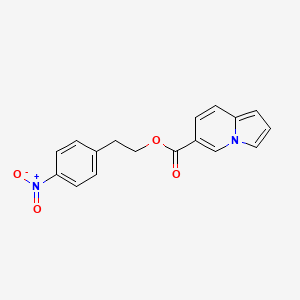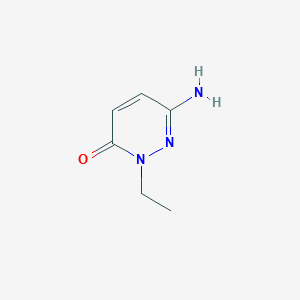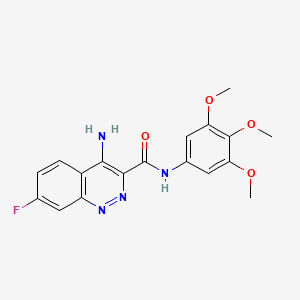
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- is a chemical compound with the molecular formula C18H17FN4O4. It is a member of the cinnoline family, characterized by a cinnoline ring system substituted with various functional groups.
Métodos De Preparación
The synthesis of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cinnoline core, followed by the introduction of the amino, fluoro, and trimethoxyphenyl groups. Common reagents used in these reactions include aniline derivatives, fluorinating agents, and methoxy-substituted benzene derivatives. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon .
Análisis De Reacciones Químicas
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- can be compared with other cinnoline derivatives, such as:
4-Amino-7-fluoro-3-cinnolinecarboxamide: Similar in structure but lacks the trimethoxyphenyl group, which may result in different biological activities.
4-Aminocinnoline-3-carboxamide: Another related compound with potential biological activities but differing in the substitution pattern.
The uniqueness of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
187231-60-3 |
|---|---|
Fórmula molecular |
C18H17FN4O4 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C18H17FN4O4/c1-25-13-7-10(8-14(26-2)17(13)27-3)21-18(24)16-15(20)11-5-4-9(19)6-12(11)22-23-16/h4-8H,1-3H3,(H2,20,22)(H,21,24) |
Clave InChI |
RJEHBQQGLZNCAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(C=C(C=C3)F)N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)
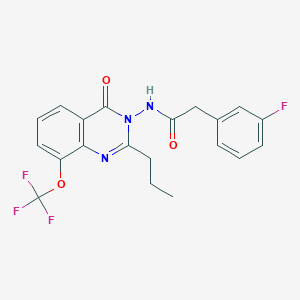
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)

![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)

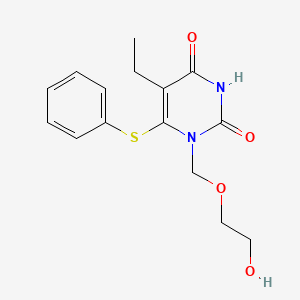
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
